molecular formula C13H18O2 B071786 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) CAS No. 193753-46-7

1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI)

Cat. No.: B071786
CAS No.: 193753-46-7
M. Wt: 206.28 g/mol
InChI Key: PAHXDVQQUQAEHL-SNVBAGLBSA-N
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Description

1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) is an organic compound that belongs to the catechol family. Catechols are characterized by the presence of a benzene ring with two hydroxyl groups attached to adjacent carbon atoms. This particular compound has a unique structure due to the presence of an ethenylbutyl side chain, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylcatechol and (S)-1-ethenylbutyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A base such as potassium carbonate is used to deprotonate the hydroxyl groups of 5-methylcatechol, making it more nucleophilic.

    Nucleophilic Substitution: The deprotonated 5-methylcatechol undergoes nucleophilic substitution with (S)-1-ethenylbutyl bromide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.

Major Products

    Oxidation: Formation of 3-[(S)-1-Ethenylbutyl]-5-methylquinone.

    Reduction: Formation of 3-[(S)-1-Ethylbutyl]-5-methylcatechol.

    Substitution: Formation of various ethers and esters depending on the reagents used.

Scientific Research Applications

1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of catechols in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.

    Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) involves its interaction with various molecular targets:

    Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, preventing oxidative damage to cells.

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Signal Transduction: It can influence cellular signaling pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) can be compared with other catechols such as:

    Catechol: Lacks the ethenylbutyl side chain, making it less hydrophobic.

    5-Methylcatechol: Similar structure but without the ethenylbutyl side chain.

    3-[(S)-1-Ethenylbutyl]catechol: Similar structure but without the methyl group on the benzene ring.

The presence of the ethenylbutyl side chain in 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

193753-46-7

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-[(3S)-hex-1-en-3-yl]-5-methylbenzene-1,2-diol

InChI

InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1

InChI Key

PAHXDVQQUQAEHL-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@@H](C=C)C1=C(C(=CC(=C1)C)O)O

SMILES

CCCC(C=C)C1=C(C(=CC(=C1)C)O)O

Canonical SMILES

CCCC(C=C)C1=C(C(=CC(=C1)C)O)O

Synonyms

1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI)

Origin of Product

United States

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